2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-16(26-18)9-10-24-17(28)11-27-14-7-3-4-8-15(14)30-19(27)29/h3-4,7-8H,1-2,5-6,9-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJSTRETKWONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl Acetate
The benzoxazolone moiety is synthesized via cyclization of ortho-aminophenol derivatives. A Lewis acid-catalyzed reaction between ortho-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in 1,4-dioxane yields 2-aminobenzoxazole intermediates. Subsequent hydrolysis under alkaline conditions generates the 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl core.
Procedure :
- Cyclization :
- Ortho-aminophenol (0.9 mmol) and NCTS (1.35 mmol) are dissolved in 1,4-dioxane (4 mL).
- Boron trifluoride diethyl etherate (BF₃·Et₂O, 1.8 mmol) is added dropwise, and the mixture is refluxed for 24–30 h.
- The product is isolated via column chromatography (hexane/ethyl acetate), yielding 2-aminobenzoxazole derivatives (e.g., benzo[d]oxazol-2-amine) in 58–83% yields.
- Oxidation to Benzoxazolone :
Characterization :
- 1H NMR (DMSO-d₆) : δ 7.35 (s, 2H), 7.30–6.95 (m, 4H).
- HRMS : m/z calcd for C₇H₆N₂O₂: 151.0501 [M + H]⁺; found: 151.0503.
Synthesis of 2-[4-(Trifluoromethyl)-5,6,7,8-Tetrahydroquinazolin-2-yl]Ethylamine
The tetrahydroquinazoline fragment is constructed via a cyclocondensation reaction. 2-Aminobenzonitrile reacts with trifluoroacetaldehyde in ethanol under reflux to form 6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. Subsequent alkylation introduces the ethylamine side chain.
Procedure :
- Cyclocondensation :
- 2-Aminobenzonitrile (1 mmol) and trifluoroacetaldehyde (1.2 mmol) are stirred in ethanol (10 mL) at 80°C for 12 h.
- The product is purified via recrystallization (ethanol/water), yielding 6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (72% yield).
- Ethylamine Side Chain Introduction :
- The quinazoline amine (1 mmol) reacts with 2-bromoethylamine hydrobromide (1.2 mmol) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2 mmol) at 60°C for 8 h.
- Column chromatography (dichloromethane/methanol) isolates 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethylamine (65% yield).
Characterization :
- 13C NMR (CDCl₃) : δ 162.4 (C=O), 128.3–115.5 (aromatic carbons), 45.7 (CH₂NH₂).
- HRMS : m/z calcd for C₁₁H₁₃F₃N₃: 244.1064 [M + H]⁺; found: 244.1066.
Amide Coupling to Form the Target Compound
The final step involves coupling the benzoxazolone and tetrahydroquinazoline fragments via an acetamide linker. Chloroacetyl chloride mediates the formation of the amide bond.
Procedure :
- Activation of Benzoxazolone :
- Nucleophilic Substitution :
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 58 | |
| Temperature | 25°C | 58 | |
| Base | Triethylamine | 58 | |
| Reaction Time | 12 h | 58 |
Characterization :
- 1H NMR (DMSO-d₆) : δ 8.45 (t, J = 6.1 Hz, 1H, NH), 7.41–6.98 (m, aromatic H), 4.52 (d, J = 6.2 Hz, 2H, CH₂), 3.21 (q, J = 6.5 Hz, 2H, CH₂NH).
- HRMS : m/z calcd for C₂₁H₂₀F₃N₄O₃: 449.1432 [M + H]⁺; found: 449.1435.
Mechanistic Insights and Side Reactions
The Smiles rearrangement plays a critical role in the benzoxazolone synthesis. Nucleophilic attack at the benzoxazole carbon forms a spiro intermediate, which rearomatizes under alkaline conditions. Competing side reactions, such as formylation or S-alkylation, are mitigated by controlling the base (Cs₂CO₃) and solvent (DMF).
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogues
*Calculated using fragment-based methods.
- Bioactivity Prediction : Molecular docking (e.g., as in ) suggests the benzoxazolone group may interact with catalytic residues in enzyme targets, similar to acarbose’s binding mode .
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzoxazole moiety and a tetrahydroquinazoline derivative, which are known for their diverse biological activities. The presence of the trifluoromethyl group is also significant as it can enhance lipophilicity and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines with IC50 values often in the micromolar range .
- Antimicrobial Properties : The benzoxazole framework has been associated with antimicrobial activity. Compounds derived from this scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Inhibition of soluble epoxide hydrolase (sEH) by benzoxazole derivatives suggests potential anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances activity by increasing the compound's reactivity and interaction with biological targets.
- Ring Modifications : Variations in the benzoxazole or quinazoline rings can significantly alter potency and selectivity against specific targets.
Case Studies
- Cytotoxicity Assays : A study demonstrated that derivatives of benzoxazole exhibited IC50 values ranging from 1 to 10 µM against various cancer cell lines such as HeLa and MCF7. The structural modifications led to enhanced potency in some derivatives compared to standard chemotherapeutics like doxorubicin .
- Antibacterial Testing : In vitro assays revealed that certain benzoxazole derivatives showed comparable or superior antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli when compared to traditional antibiotics .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the benzoxazolone and tetrahydroquinazolinyl moieties via a nucleophilic substitution or amide bond formation. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation .
- Solvent optimization (e.g., DMF or acetonitrile) and temperature control (reflux at 80–100°C) to minimize side products .
- Monitoring via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for intermediate purity .
- Optimization : Design of Experiment (DoE) approaches to test variables (e.g., catalyst loading, reaction time) and maximize yield .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Primary Techniques :
- NMR (1H/13C, DMSO-d6) to confirm regiochemistry and functional groups (e.g., trifluoromethyl at δ 120–125 ppm in 19F NMR) .
- HPLC-MS for purity (>95%) and molecular weight verification .
- Supplementary Methods :
- IR spectroscopy to identify carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds .
Q. How can initial biological activity screening be designed for this compound?
- Approach :
- In vitro assays : Test against kinase/enzyme targets (e.g., EGFR, PI3K) using fluorescence-based or ELISA protocols .
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
- Solubility assessment in DMSO/PBS for dose-response studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Strategy :
- Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro/fluoro groups) and compare bioactivity .
- Use molecular docking (AutoDock Vina, PDB: 1M17) to predict binding affinities to target proteins .
- Correlate logP (via HPLC) and pKa (via potentiometry) with cellular uptake .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC re-analysis) .
- Compare cell lines (e.g., HEK293 vs. HeLa) for target expression via Western blot .
- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. How can target engagement and mechanism of action be validated?
- Techniques :
- Cellular thermal shift assay (CETSA) to confirm target protein stabilization .
- RNA-seq/proteomics to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- Knockout models (CRISPR/Cas9) to establish target dependency .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties?
- Approach :
- Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound .
- Introduce steric hindrance (e.g., methyl groups) or replace labile esters with amides to reduce CYP450-mediated degradation .
- In silico ADMET prediction (SwissADME) to guide structural modifications .
Comparative Data from Literature
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| CAS 1421481-10-8 | Ethyl ester substituent | Reduced kinase inhibition (IC50: 15.2 µM vs. 8.7 µM) | |
| Quinazolinone derivative | Trifluoromethyl → Chloro | Improved solubility (logP: 2.1 → 1.8) | |
| Triazolo-thiazole analog | Added phenoxy group | Enhanced cytotoxicity (IC50: 4.3 µM in A549) |
Key Recommendations
- Prioritize crystallography (single-crystal XRD) to resolve stereochemical ambiguities .
- Use isotope-labeled analogs (e.g., 13C-acetamide) for metabolic pathway tracing .
- Collaborate with computational chemists to refine QSAR models for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
